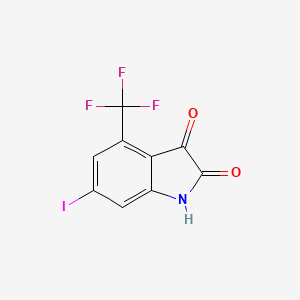

6-iodo-4-(trifluoromethyl)indoline-2,3-dione

Descripción

Propiedades

IUPAC Name |

6-iodo-4-(trifluoromethyl)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3INO2/c10-9(11,12)4-1-3(13)2-5-6(4)7(15)8(16)14-5/h1-2H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZDFQVLDVEAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=O)N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433946 | |

| Record name | 6-Iodo-4-trifluoromethyl-isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259667-71-5 | |

| Record name | 6-Iodo-4-trifluoromethyl-isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Approach

The synthesis of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione typically involves electrophilic iodination of 4-trifluoromethyl-isatin. This process uses iodine as the iodinating agent and oxidizing agents such as hydrogen peroxide or sodium hypochlorite in organic solvents. The reaction proceeds through the following steps:

- Starting Material : 4-trifluoromethyl-isatin serves as the precursor.

- Iodination : Iodine reacts with the precursor in the presence of an oxidizing agent.

- Reaction Medium : Organic solvents like dichloromethane or acetonitrile are commonly employed to facilitate the reaction.

- Temperature Control : Reaction temperature is carefully controlled to optimize yield and selectivity.

Factors Influencing Synthesis

Several factors affect the efficiency and yield of this synthesis:

- Solvent Choice : Organic solvents such as dichloromethane provide an ideal medium for electrophilic iodination due to their ability to dissolve both reactants and products effectively.

- Temperature : Maintaining an optimal temperature is crucial for controlling reaction kinetics and avoiding side reactions.

- Reagent Concentration : The concentration of iodine and oxidizing agents directly impacts the yield and purity of the final product.

Industrial Optimization

In industrial settings, continuous flow reactors are increasingly used for synthesizing this compound. These reactors offer several advantages:

- Enhanced Efficiency : Continuous flow systems improve mixing and heat transfer, leading to faster reaction rates.

- Higher Yield : Precise control over reaction parameters reduces waste and increases product yield compared to batch methods.

Mechanistic Insights

The mechanism of electrophilic iodination involves the activation of iodine by an oxidizing agent, forming an electrophilic species that selectively reacts with the aromatic ring of 4-trifluoromethyl-isatin at position 6. This regioselectivity is influenced by electronic effects from the trifluoromethyl group, which enhances reactivity at specific positions on the aromatic ring.

Preparation Data Table

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting Material | 4-Trifluoromethyl-isatin | Precursor |

| Iodination | Iodine + Oxidizing Agent (e.g., H₂O₂) | Electrophilic iodination at position 6 |

| Solvent | Dichloromethane or Acetonitrile | Facilitates reaction |

| Temperature | Controlled (e.g., room temperature) | Optimizes yield |

| Industrial Method | Continuous flow reactor | Enhanced efficiency and yield |

Notes on Purity

The synthesized compound typically achieves a purity level of approximately 97%, as indicated by laboratory protocols and industrial practices. Purification methods such as recrystallization or chromatography may be employed to further enhance purity.

Análisis De Reacciones Químicas

Types of Reactions

6-iodo-4-(trifluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the isatin core to indoline derivatives.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide or ethanol.

Major Products

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione as an anticancer agent. The compound has shown promising results in inhibiting key enzymes involved in cancer progression, particularly indoleamine 2,3-dioxygenase (IDO1). IDO1 is crucial for regulating tryptophan metabolism and tumor immune escape. Inhibitors targeting this enzyme can enhance anti-tumor immunity.

A study designed several compounds based on indole scaffolds to improve binding affinity to IDO1. Among these, derivatives of this compound exhibited significant inhibitory activity against IDO1 with IC50 values suggesting strong potential for further development in cancer therapeutics .

2. Imaging and Diagnostics

The compound's structural characteristics make it suitable for use in imaging applications. For instance, it has been explored as a candidate tracer for Positron Emission Tomography (PET) imaging of apoptosis through its interaction with caspase enzymes. A related compound demonstrated low nanomolar affinity for caspase-3, which is a critical target for imaging drug-induced apoptosis . This suggests that similar derivatives could be effective in developing novel imaging agents.

Materials Science

1. Synthesis of Functional Materials

The unique trifluoromethyl group in this compound enhances its electronic properties, making it valuable in the synthesis of functional materials. It can be utilized in the development of organic semiconductors and photovoltaic devices due to its high electron affinity and stability under various conditions.

A recent study demonstrated an efficient method to synthesize derivatives using iodine-mediated reactions, which could be adapted to create new materials with tailored electronic properties . This opens avenues for applications in electronics and optoelectronics.

Biological Research

1. Antiviral Properties

Research has indicated that indoline derivatives can possess antiviral properties. Compounds similar to this compound have been evaluated for their efficacy against viruses such as Enterovirus 71 (EV71) and Coxsackievirus B3 (CVB3). Initial findings suggest that these compounds can suppress viral replication and reduce cell damage caused by viral infections .

Table: Summary of Applications and Findings

Mecanismo De Acción

The mechanism of action of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can form halogen bonds with target proteins, stabilizing the compound-protein complex and modulating the biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Indoline-2,3-dione Derivatives

Substituent Position and Electronic Effects

The biological and chemical behavior of indoline-2,3-diones is highly dependent on the position and nature of substituents. Below is a comparative analysis:

6-Iodo-4-(trifluoromethyl)indoline-2,3-dione

- Substituents : Iodo (C6), CF₃ (C4).

- The CF₃ group at C4 is strongly electron-withdrawing, stabilizing the carbonyl groups (C2 and C3) and influencing electrophilic substitution patterns.

5,7-Difluoroindoline-2,3-dione (CAS: 116570-41-3)

- Substituents : Fluoro (C5, C7).

- Properties: Fluorine’s small size and high electronegativity enhance metabolic stability and membrane permeability compared to iodine.

5-(Trifluoromethyl)indoline-2,3-dione (CAS: 16544-67-5)

- Substituents : CF₃ (C5).

- Properties :

N-Substituted Derivatives (e.g., 6a–i in )

- Substituents : Alkyl/aryl groups at N1.

- Properties: N-alkylation increases lipophilicity, improving blood-brain barrier penetration (relevant for anticonvulsant activity) .

Antimicrobial Activity

- Target Compound : While direct data are unavailable, structurally similar compounds like 1-(aryl)indoline-2,3-diones (e.g., ) show moderate antimicrobial activity. The iodine and CF₃ groups may enhance potency against Gram-negative bacteria due to increased lipophilicity .

- 5,7-Difluoroindoline-2,3-dione : Fluorinated derivatives often exhibit improved bioavailability but may lack the broad-spectrum activity seen in halogen-rich analogs .

- 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione : Sulfonyl and CF₃ groups synergize to enhance antiviral activity, suggesting that the target compound’s CF₃ group could similarly potentiate bioactivity .

Anticonvulsant Activity

- Schiff Bases of Isatin () : Derivatives with electron-withdrawing groups (e.g., Cl, Br) at C5 show superior anticonvulsant activity. The target compound’s iodine may offer similar benefits, though its larger size could affect pharmacokinetics .

Actividad Biológica

6-Iodo-4-(trifluoromethyl)indoline-2,3-dione (CAS No. 259667-71-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a unique trifluoromethyl group and an iodine atom, which may contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Kinase Inhibition : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer progression. For instance, it has been suggested to target the c-Met and VEGFR-2 kinases, which play crucial roles in cell proliferation and angiogenesis.

- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cell lines. Studies have demonstrated that it can trigger cell cycle arrest and promote programmed cell death in various tumor models.

Anticancer Activity

Research has highlighted the anticancer properties of this compound. A study conducted on several cancer cell lines (e.g., A549, MCF-7, HeLa) revealed that the compound effectively inhibited cell growth and induced apoptosis. The IC50 values for these cell lines were reported to be within the micromolar range, indicating significant potency against tumor cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| MCF-7 | 12 | Cell cycle arrest |

| HeLa | 10 | Inhibition of proliferation |

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is metabolized primarily in the liver through cytochrome P450 enzymes. Its bioavailability and half-life are still under investigation but are critical for determining therapeutic efficacy .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds can provide insights into its unique properties.

| Compound | Biological Activity | Notes |

|---|---|---|

| 5-Fluoroindole | Moderate anticancer activity | Targets different kinases |

| Trifluoromethylated indoles | Varying effects on apoptosis and proliferation | Structural variations affect potency |

| Anilino-naphthoquinones | Strong EGFR inhibition | Different mechanism of action |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-iodo-4-(trifluoromethyl)indoline-2,3-dione?

- Methodology :

- Step 1 : Start with a trifluoromethyl-substituted indoline precursor (e.g., 4-(trifluoromethyl)indoline, CAS 905274-07-9) . Introduce iodine at the 6-position via electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) under controlled temperature (0–25°C).

- Step 2 : Oxidize the indoline core to form the 2,3-dione structure using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions .

- Purification : Recrystallize from ethanol or use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Confirm purity via melting point analysis (expected range: 180–200°C) and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Identify proton environments (e.g., trifluoromethyl group at δ ~110–120 ppm in 13C NMR) and iodine’s deshielding effects on adjacent protons .

- IR Spectroscopy : Confirm the presence of carbonyl groups (C=O stretching at ~1700–1750 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

- HRMS (ESI) : Validate molecular weight (expected: ~345 g/mol) and isotopic patterns from iodine .

Q. What safety protocols should be followed during handling?

- Guidelines :

- Storage : Keep in airtight, light-resistant containers at room temperature to prevent decomposition .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

- Methodology :

- The iodine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Optimize conditions using Pd(PPh₃)₄ (5 mol%), aryl boronic acids (1.2 eq), and K₂CO₃ in DMF/H₂O (3:1) at 80°C . Monitor reaction progress via TLC and characterize products via 19F NMR to track trifluoromethyl stability .

Q. What mechanistic insights explain cyclization challenges during synthesis?

- Analysis :

- The electron-withdrawing trifluoromethyl group may hinder cyclization by destabilizing intermediates. Use Fe(II) catalysts (e.g., FeCl₂) to promote intramolecular cyclization via radical pathways, as demonstrated for analogous polycyclic indolines . Alternatively, UV irradiation (254 nm) can activate latent intermediates .

Q. How can spectral data contradictions (e.g., anomalous NMR shifts) be resolved?

- Troubleshooting :

- Impurity Identification : Run 2D NMR (COSY, HSQC) to detect byproducts from incomplete iodination or oxidation .

- Tautomerism : Investigate keto-enol tautomerism in DMSO-d₆ vs. CDCl₃ solvents. Use variable-temperature NMR to observe dynamic equilibria .

Q. What strategies optimize yield in trifluoromethylation steps?

- Optimization :

- Screen trifluoromethyl sources (e.g., Ruppert-Prakash reagent, TMSCF₃) under anhydrous conditions. Increase reaction time (24–48 hrs) and use Lewis acids (e.g., BF₃·OEt₂) to enhance electrophilic substitution . Monitor yields via GC-MS and adjust stoichiometry of iodine reagents to avoid overhalogenation .

Q. Which biological assays are suitable for evaluating its bioactivity?

- Experimental Design :

- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s assay. Prepare compound solutions in DMSO (1 mM stock) and measure IC₅₀ values via UV-Vis spectroscopy .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to study intracellular localization in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.